molecular formula C13H18ClN3O B2768001 [3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine CAS No. 838613-75-5

[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine

Cat. No.: B2768001
CAS No.: 838613-75-5
M. Wt: 267.76
InChI Key: PQFCOQQRDNXCIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine” is represented by the formula C13H18ClN3O . The bond lengths and angles within similar compounds are reported to be very similar to those given in the literature for related molecules .

Scientific Research Applications

Catalysts in Organic Synthesis

One application involves the use of derivatives of this compound as catalysts in organic synthesis. For instance, a polystyrene-supported N-phenylpiperazine–Cu(II) complex has been identified as an efficient and reusable catalyst for KA2-coupling reactions, facilitating the multicomponent reaction of terminal alkynes, ketones, and secondary amines under solvent-free conditions to yield propargylamines with excellent recyclability and without significant loss of activity (Pullaiah C. Perumgani et al., 2016).

Material Science

In material science, derivatives of this compound are used in the synthesis of polybenzoxazine, a class of high-performance thermosetting polymers. Phloretic acid, a derivative, is used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol (Acerina Trejo-Machin et al., 2017).

Pharmacology

Pharmacological research has explored the antimicrobial properties of novel compounds synthesized from derivatives of [3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine. One study synthesized a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, which exhibited significant antibacterial and antifungal activity (Devender Mandala et al., 2013).

Solid-state Chemistry

In solid-state chemistry, the stereochemical assignment of substituted 2-aminobicyclo[3.1.0]hexane and 2-aminobicyclo[5.1.0]octane derivatives was achieved through single-crystal X-ray diffraction, demonstrating the utility of this compound and its derivatives in detailed structural analysis (K. Christensen et al., 2011).

Anticancer Research

Another significant application is in anticancer research, where novel Mannich bases derived from this compound have been synthesized and evaluated for their anticancer activities against prostate cancer cells, revealing that these compounds exhibit moderate cytotoxic activity (S. Demirci and N. Demirbas, 2019).

Properties

IUPAC Name

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-2-13(18)17-7-5-16(6-8-17)12-4-3-10(15)9-11(12)14/h3-4,9H,2,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFCOQQRDNXCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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